molecular formula C15H15BrN2O3S B15007888 N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide

Cat. No.: B15007888
M. Wt: 383.3 g/mol
InChI Key: BGOIDVMJRUFJLK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and an ethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzoic acid with ethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-bromobenzoic acid+ethylsulfamoyl chloridetriethylamine, refluxThis compound\text{4-bromobenzoic acid} + \text{ethylsulfamoyl chloride} \xrightarrow{\text{triethylamine, reflux}} \text{this compound} 4-bromobenzoic acid+ethylsulfamoyl chloridetriethylamine, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)benzamide
  • N-(4-fluorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide is unique due to the presence of both the bromophenyl and ethylsulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(ethylsulfamoyl)benzamide

InChI

InChI=1S/C15H15BrN2O3S/c1-2-17-22(20,21)14-5-3-4-11(10-14)15(19)18-13-8-6-12(16)7-9-13/h3-10,17H,2H2,1H3,(H,18,19)

InChI Key

BGOIDVMJRUFJLK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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